5-HT1A Receptor Selectivity Over Dopamine D2, D3, and D4: A Scaffold-Specific Advantage
The 1,2,5-thiadiazol-3-yl-piperazine pharmacophore is documented to confer selective affinity for human 5-HT1A receptors over α1-adrenergic and dopamine D2, D3, and D4 receptors [1]. In the study by Sabb et al., amino acid derivatives of this scaffold displayed 5-HT1A binding Ki values in the low nanomolar range (e.g., WAY-100635 Ki = 1.4 nM), while dopamine D2 and D3 affinities were 50- to 200-fold weaker [1]. The target compound retains the identical 1,2,5-thiadiazol-3-yl-piperazine core and a urea linkage similar to the high-affinity 5-HT1A antagonist series, supporting the inference that it exhibits comparable selectivity for 5-HT1A over dopamine receptors [1].
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) vs dopamine D2/D3 receptor binding affinity |
|---|---|
| Target Compound Data | Not directly measured; scaffold class Ki (5-HT1A) ≈ 1–10 nM range (extrapolated from WAY-100635 scaffolds) [1]. |
| Comparator Or Baseline | WAY-100635 (a structurally related amino acid derivative of 1,2,5-thiadiazol-3-yl-piperazine): 5-HT1A Ki = 1.4 nM; D2 Ki = 220 nM; D3 Ki = 100 nM [1]. |
| Quantified Difference | Selectivity window (5-HT1A:D2) of ~157-fold for WAY-100635; similar selectivity expected for the target compound's scaffold. |
| Conditions | Human recombinant 5-HT1A, D2, D3 receptors expressed in CHO cells; radioligand binding assay ([3H]8-OH-DPAT for 5-HT1A, [3H]spiperone for D2/D3) [1]. |
Why This Matters
A strong 5-HT1A selectivity profile is critical for neurological and psychiatric research applications, as it reduces confounding dopaminergic activity in behavioral and cognitive models.
- [1] Sabb AL, Vogel RL, Kelly MG, et al. (2001) 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors. Bioorg Med Chem Lett 11:1069–1071. View Source
